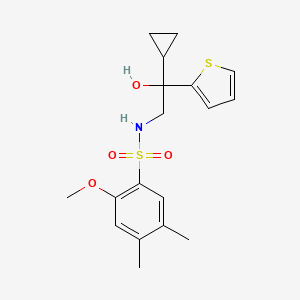

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

The molecule features:

- A benzenesulfonamide core substituted with methoxy (2-position) and methyl groups (4,5-positions), enhancing steric bulk and electronic effects.

- A cyclopropyl group adjacent to a hydroxyl group, introducing stereochemical complexity and possible metabolic stability.

While direct biological data for this compound is absent in the provided evidence, its structural motifs suggest relevance in medicinal chemistry, particularly as sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity . Synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and sulfonamide bond formation, analogous to methods described for related compounds . Structural confirmation would employ techniques such as $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and IR spectroscopy, with key spectral markers including sulfonamide S=O stretches (~1350–1450 cm$ ^{-1} $) and hydroxyl O-H vibrations (~3200–3600 cm$ ^{-1} $).

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-12-9-15(23-3)16(10-13(12)2)25(21,22)19-11-18(20,14-6-7-14)17-5-4-8-24-17/h4-5,8-10,14,19-20H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMXLIKYWZOBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.

-

Introduction of the Thiophene Ring: : The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

-

Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be accomplished by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with various electrophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to bioactivity against specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the material science industry, the compound’s unique properties can be harnessed for the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Key Spectral Data

Physicochemical and Functional Implications

- Solubility : The target compound’s hydroxyl and methoxy groups improve aqueous solubility compared to halogenated analogues (4–9 ), which rely on lipophilic halogens for membrane permeability.

- Stability : Cyclopropyl groups may reduce ring-opening reactions compared to strained triazole-thiones (7–9 ), which exhibit tautomerism .

- Bioactivity : While biological data is unavailable, the thiophene moiety’s electron-rich nature could enhance target binding compared to halogenated aryl groups in 4–15 , which are often used to modulate pharmacokinetics .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

The synthesis typically involves a multi-step approach:

- Sulfonamide Formation : React 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with a cyclopropyl-thiophene ethanolamine derivative under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide bond .

- Hydroxy Group Introduction : Use controlled oxidation or hydroxylation steps, ensuring pH stability (e.g., buffered aqueous conditions) to preserve the cyclopropane ring .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Key Considerations : Maintain anhydrous conditions during sulfonylation to avoid hydrolysis by-products .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be validated?

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), cyclopropane (δ 0.5–1.2 ppm), and thiophene protons (δ 6.8–7.5 ppm). Compare integration ratios to confirm stoichiometry .

- ¹³C NMR : Verify sulfonamide carbonyl (δ ~115–120 ppm) and quaternary carbons in the cyclopropane ring .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should align with sulfonamide cleavage (e.g., loss of SO₂) .

- IR Spectroscopy : Validate sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxyl O-H (broad ~3400 cm⁻¹) .

Validation : Cross-reference with structurally analogous compounds (e.g., N-(2-hydroxy-2-(thiophen-2-yl)propyl) derivatives) to resolve ambiguities .

Advanced: How can researchers investigate the reaction mechanism of sulfonamide formation in this compound?

- Isotopic Labeling : Use ¹⁸O-labeled water during hydroxylation to track oxygen incorporation into the hydroxy group via MS/MS .

- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and assess steric effects from the cyclopropane ring on reaction pathways .

Contradictions : If unexpected by-products arise (e.g., ring-opened cyclopropane derivatives), use LC-MS to identify intermediates and adjust protecting groups .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Analog Synthesis : Modify substituents systematically (e.g., replace cyclopropane with cyclohexane, vary methoxy position) and assess biological activity (e.g., antimicrobial assays) .

- Crystallography : Resolve X-ray structures of key derivatives to correlate conformation (e.g., dihedral angles between thiophene and benzene rings) with activity .

- QSAR Modeling : Use MOE or Schrödinger to parameterize electronic (Hammett σ) and steric (Taft Es) effects, validated against experimental IC₅₀ data .

Pitfalls : Ensure purity (>95% by HPLC) to avoid confounding bioactivity results .

Advanced: How should researchers resolve contradictions in spectral data or biological activity between batches?

- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to reassign ambiguous peaks. For example, overlapping thiophene and aromatic signals can be disentangled via NOESY .

- Batch Reproducibility : Check for trace metal contaminants (via ICP-MS) that may catalyze degradation during synthesis .

- Biological Replicates : Repeat assays with orthogonal methods (e.g., enzymatic inhibition vs. cell viability) to confirm activity trends .

Case Example : If bioactivity varies, test for polymorphic forms (via PXRD) or hydrate/solvate formation .

Advanced: What methodologies are recommended for exploring this compound’s potential in materials science (e.g., organic electronics)?

- Electrochemical Analysis : Perform cyclic voltammetry (CH Instruments) in acetonitrile to determine HOMO/LUMO levels. Thiophene moieties typically exhibit redox activity at −1.5 to +1.0 V .

- COF Integration : Use Sonogashira coupling to graft the compound into covalent organic frameworks (COFs). Characterize porosity via BET surface area analysis (target >500 m²/g) .

- OLED Fabrication : Spin-coat thin films and measure electroluminescence (EL) spectra. Optimize doping concentrations (1–5% w/w) to enhance charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.